![molecular formula C15H29N3O5 B13398732 N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide](/img/structure/B13398732.png)
N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Marimastat is a broad-spectrum matrix metalloproteinase inhibitor. It was developed by British Biotech as a potential antineoplastic agent. This compound is known for its ability to inhibit angiogenesis and metastasis, making it a promising candidate for cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
Marimastat is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of a hydroxamic acid derivative, which is then coupled with a suitable amine to form the final product. The reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Marimastat follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Marimastat primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxamic acid and amide. It can also participate in complexation reactions with metal ions, particularly zinc, which is crucial for its inhibitory activity against matrix metalloproteinases .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Marimastat include organic solvents like dimethyl sulfoxide, catalysts, and various amines. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major product formed from the synthesis of Marimastat is the final hydroxamic acid derivative, which exhibits potent inhibitory activity against matrix metalloproteinases. Other by-products may include unreacted intermediates and side products from incomplete reactions .
科学研究应用
Chemistry: Used as a tool to study enzyme inhibition and protein interactions.
Biology: Investigated for its role in inhibiting matrix metalloproteinases, which are involved in tissue remodeling and disease progression.
Medicine: Explored as a treatment for various cancers, including pancreatic, lung, breast, colorectal, brain, and prostate cancers. .
Industry: Utilized in drug development and as a reference compound in biochemical assays.
作用机制
Marimastat exerts its effects by mimicking the peptide structure of natural matrix metalloproteinase substrates. It binds to the active site of matrix metalloproteinases, preventing the degradation of the basement membrane by these enzymes. This action inhibits the migration of endothelial cells needed to form new blood vessels and prevents the entry and exit of tumor cells into existing blood vessels, thereby inhibiting metastasis .
相似化合物的比较
Marimastat is often compared with other matrix metalloproteinase inhibitors such as Batimastat. Both compounds share a similar mechanism of action, but Marimastat is orally bioavailable, making it more convenient for clinical use. Additionally, Marimastat has an extra hydroxyl group, which increases its hydrophilicity and improves its pharmacokinetic properties .
List of Similar Compounds
- Batimastat
- Prinomastat
- Tanomastat
- Solimastat
Marimastat’s unique combination of broad-spectrum inhibition, oral bioavailability, and improved pharmacokinetics makes it a valuable compound in the field of cancer therapy and beyond .
属性
IUPAC Name |
N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O5/c1-8(2)7-9(10(19)13(21)18-23)12(20)17-11(14(22)16-6)15(3,4)5/h8-11,19,23H,7H2,1-6H3,(H,16,22)(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSMOTCMPXTDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870018 |
Source


|
| Record name | N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
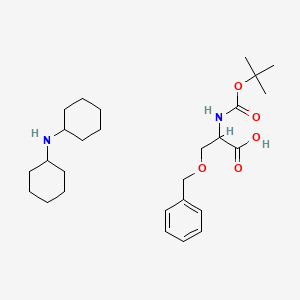
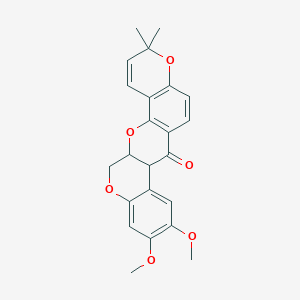
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B13398681.png)
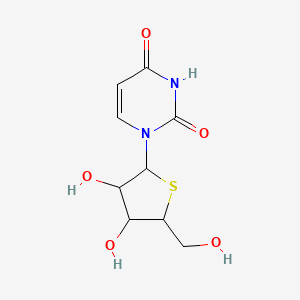
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride](/img/structure/B13398692.png)
![sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13398698.png)
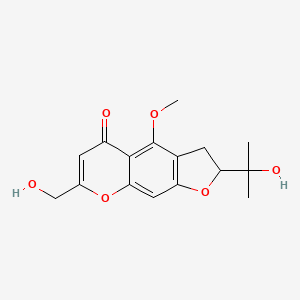

![2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid](/img/structure/B13398706.png)
![Methyl 2-acetyloxy-2-[6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B13398707.png)
![Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13398708.png)
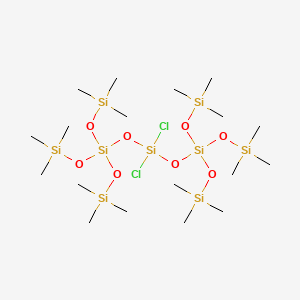
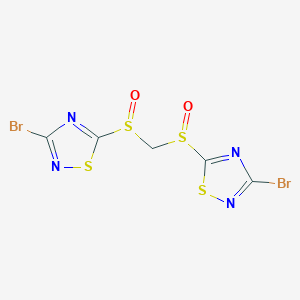
![N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide](/img/structure/B13398734.png)
